6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
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Description
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including reductive amination, amide hydrolysis, N-alkylation, and electrophilic fluorination. These methods demonstrate the complexity and versatility in synthesizing compounds with specific receptor binding capabilities and highlight potential pathways for synthesizing "6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" (Yang Fang-wei, 2013); (O. Eskola et al., 2002).
Molecular Structure Analysis
Studies on similar compounds reveal the importance of hydrogen bonding in determining molecular structure, conformational stability, and interactions. The analysis of N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines indicates significant variations in molecular geometry and highlights the role of hydrogen bonds in stabilizing these structures (Jorge Trilleras et al., 2008).
Chemical Reactions and Properties
Compounds with similar frameworks exhibit a range of chemical reactions, including nucleophilic displacement and cyclization processes. These reactions are crucial for the modification and functionalization of the molecule, affecting its chemical properties and potential biological activities (C. J. Barnett et al., 2004).
Physical Properties Analysis
The physical properties of compounds within this class, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituent effects. The analysis of related compounds provides insight into how variations in molecular geometry can impact these physical properties, which is essential for understanding the behavior of "this compound" in different environments (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Properties Analysis
The chemical behavior, including reactivity with nucleophiles, electrophiles, and other chemical agents, highlights the versatility and potential application areas of these compounds. The synthesis and modification processes reveal the compound's capacity to undergo various chemical transformations, offering insights into its reactivity and potential functional applications (Banibrata Das et al., 2015).
Safety and Hazards
While specific safety and hazard information for “6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine” is not available, it’s important to handle all chemical compounds with care. For example, 2,6-Difluorobenzyl chloride, a related compound, is classified as corrosive and lachrymatory, and it poses risks if it comes into contact with skin or eyes .
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O/c1-12-21-15(23(2)3)11-16(22-12)24-7-9-25(10-8-24)18(26)17-13(19)5-4-6-14(17)20/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXQGZKNEVUZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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